molecular formula C10H17N3 B15255146 2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B15255146
M. Wt: 179.26 g/mol
InChI Key: YFMFCNANHSPFKX-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by its unique structure, which includes a tetrahydroindazole core with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form the desired indazole structure . The reaction conditions often involve the use of solvents like chloroform and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,5-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroindazole core and three methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2,5,5-trimethyl-6,7-dihydro-4H-indazol-3-amine

InChI

InChI=1S/C10H17N3/c1-10(2)5-4-8-7(6-10)9(11)13(3)12-8/h4-6,11H2,1-3H3

InChI Key

YFMFCNANHSPFKX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=NN(C(=C2C1)N)C)C

Origin of Product

United States

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